molecular formula C19H19NO3S B2470883 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1206994-15-1

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2470883
CAS RN: 1206994-15-1
M. Wt: 341.43
InChI Key: ZOTCOCHBPHGLPQ-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide, commonly known as THP-BF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzofuran derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of THP-BF is not fully understood, but it is believed to involve the modulation of several key signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation. THP-BF has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
THP-BF has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. THP-BF has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, THP-BF has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

THP-BF has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. THP-BF is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one limitation of THP-BF is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on THP-BF. One area of interest is the development of new synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of THP-BF in various fields of medicine. Additionally, further studies are needed to fully understand the mechanism of action of THP-BF and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of THP-BF involves a multi-step process that begins with the reaction of 2,3-dihydrobenzofuran with thiophene-2-carboxaldehyde. This reaction produces a key intermediate, which is then subjected to a series of transformations to obtain the final product. Several modifications to this synthetic route have been reported in the literature, which have resulted in improved yields and purity of the final compound.

Scientific Research Applications

THP-BF has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In addition, THP-BF has also been investigated for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(16-12-14-4-1-2-5-15(14)23-16)20-13-19(7-9-22-10-8-19)17-6-3-11-24-17/h1-6,11-12H,7-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTCOCHBPHGLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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